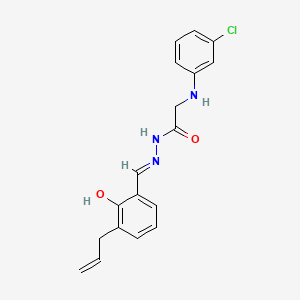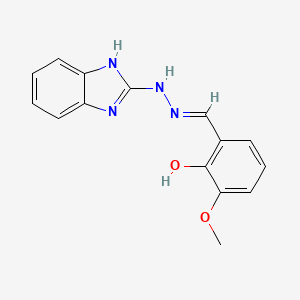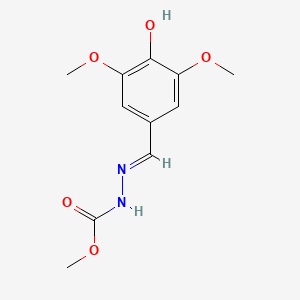![molecular formula C23H26N4O4 B1190666 4-BUTOXY-N'-{(E)-1-[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}BENZOHYDRAZIDE](/img/structure/B1190666.png)
4-BUTOXY-N'-{(E)-1-[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}BENZOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BUTOXY-N’-{(E)-1-[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}BENZOHYDRAZIDE is a complex organic compound with a unique structure that combines a butoxy group, a dimethoxyphenyl group, and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BUTOXY-N’-{(E)-1-[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}BENZOHYDRAZIDE typically involves the condensation of 4-butoxybenzohydrazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-BUTOXY-N’-{(E)-1-[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-BUTOXY-N’-{(E)-1-[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}BENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BUTOXY-N’-{(E)-1-[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-BUTOXYBENZALDEHYDE: Shares the butoxy group but lacks the pyrazole ring.
3,4-DIMETHOXYPHENYLHYDRAZINE: Contains the dimethoxyphenyl group but differs in the hydrazine moiety.
1H-PYRAZOL-4-YL METHYLIDENE COMPOUNDS: Similar pyrazole structure but with different substituents.
Uniqueness
4-BUTOXY-N’-{(E)-1-[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}BENZOHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H26N4O4 |
|---|---|
Molecular Weight |
422.5g/mol |
IUPAC Name |
4-butoxy-N-[(E)-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C23H26N4O4/c1-4-5-12-31-19-9-6-16(7-10-19)23(28)27-25-15-18-14-24-26-22(18)17-8-11-20(29-2)21(13-17)30-3/h6-11,13-15H,4-5,12H2,1-3H3,(H,24,26)(H,27,28)/b25-15+ |
InChI Key |
OOOLFLGCCLJGKB-MFKUBSTISA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NN=CC2=C(NN=C2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-(2-Hydroxy-5-nitrophenyl)methylideneamino]-2-[[5-[(4-iodoanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/new.no-structure.jpg)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N'-(5-chloro-2-hydroxybenzylidene)-2-furohydrazide](/img/structure/B1190587.png)



![N-(2-bromophenyl)-4-[2-(3,5-dibromo-4-hydroxybenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B1190603.png)
![ethyl (5Z)-5-[(dimethylamino)methylidene]-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B1190604.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-2-{4-nitrophenyl}acetohydrazide](/img/structure/B1190605.png)
